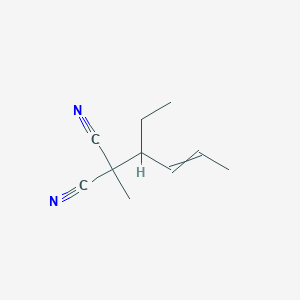

(Hex-4-en-3-yl)(methyl)propanedinitrile

Description

Properties

CAS No. |

832720-98-6 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-hex-4-en-3-yl-2-methylpropanedinitrile |

InChI |

InChI=1S/C10H14N2/c1-4-6-9(5-2)10(3,7-11)8-12/h4,6,9H,5H2,1-3H3 |

InChI Key |

UYKRDMUGDMHBDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC)C(C)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Catalytic Allylic Alkylation of Malononitrile Derivatives

This method leverages transition metal catalysis to introduce the hexenyl group via allylic alkylation. Malononitrile derivatives act as nucleophiles, transferring the dinitrile moiety to allylic electrophiles.

Mechanistic Overview

- Key Reagents : Allylic carbonates (e.g., hexenyl allylic carbonate), malononitrile, transition metal catalysts (Pd or Co).

- Catalysts : Palladium (e.g., [Pd(allyl)Cl]₂) or cobalt complexes (e.g., Co(BF₄)₂·6H₂O) with zinc dust as a co-reductant.

- Solvent Systems : Methanol or acetonitrile.

- Base : Bis(trimethylsilyl)acetamide (BSA) for deprotonation.

Procedure

- Preparation of Allylic Carbonate : Synthesize hexenyl allylic carbonate via esterification of hexenyl alcohol with allyl chloroformate.

- Catalytic Alkylation : React malononitrile with the allylic carbonate in the presence of a palladium or cobalt catalyst.

- Workup : Quench the reaction, extract with organic solvents, and purify via column chromatography.

Example Reaction

Notes :

Grignard Reagent-Mediated Substitution

This route introduces the hexenyl group via nucleophilic substitution, utilizing Grignard reagents to functionalize a halogenated malononitrile precursor.

Mechanistic Overview

- Key Reagents : Hexenyl magnesium bromide, methylmalononitrile, or brominated malononitrile.

- Solvent : Tetrahydrofuran (THF) or diethyl ether.

- Quenching Agent : Saturated NH₄Cl(aq) or H₂O.

Procedure

- Synthesis of Brominated Intermediate : React malononitrile with methyl iodide to form methylmalononitrile, then brominate at the α-position.

- Grignard Addition : Treat the brominated intermediate with hexenyl magnesium bromide.

- Workup : Quench with NH₄Cl, extract with Et₂O, and isolate the product.

Example Reaction

| Component | Quantity | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methylmalononitrile | 1.0 mmol | Br₂, THF, −78°C, 1 h | 78% | |

| Hexenyl MgBr | 1.2 mmol | THF, 0°C → RT, 2 h | 65% |

Notes :

Multi-Component Reaction (MCR) with Aldehydes

This method adapts three-component reactions (e.g., Gewald or HWE syntheses) to incorporate the hexenyl and methyl groups.

Mechanistic Overview

- Key Reagents : Hexenyl aldehyde, methyl cyanoacetate, and a base (e.g., K₂CO₃).

- Solvent : Ethanol or water.

Procedure

- Condensation : React hexenyl aldehyde with methyl cyanoacetate in the presence of a base.

- Cyclization : Spontaneous cyclization forms the dinitrile backbone.

- Purification : Recrystallize from MeOH.

Example Reaction

| Component | Quantity | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hexenyl Aldehyde | 1.0 mmol | K₂CO₃, EtOH, reflux, 1 h | 72% | |

| Methyl Cyanoacetate | 1.5 mmol | H₂O, 100°C | 68% |

Notes :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Alkylation | High regioselectivity, mild conditions | Expensive catalysts, air sensitivity | Moderate |

| Grignard Substitution | Low-cost reagents, rapid reactions | Steric challenges, halogen handling | High |

| Multi-Component | Atom economy, simple workup | Limited functional group tolerance | Low |

Chemical Reactions Analysis

Nitrile Group Reactivity

Nitriles are highly reactive functional groups capable of participating in hydrolysis , addition , and cycloaddition reactions.

-

Hydrolysis :

Nitriles can hydrolyze under acidic or basic conditions to form carboxylic acids (e.g., via H₂O/H₂SO₄) or amides (e.g., via H₂O/NH₃) . For example, malononitrile derivatives undergo hydrolysis to yield dicarboxylic acids, as observed in Gewald synthesis protocols . -

Nucleophilic Addition :

Nitriles react with nucleophiles (e.g., Grignard reagents, alcohols) to form imines or amides . In phosphine-catalyzed reactions, nitriles participate in Michael addition sequences, as seen in annulation reactions forming cyclohexanones . -

Cycloadditions :

Nitriles can act as dienophiles in Diels-Alder reactions or participate in azide-alkyne cycloadditions (click chemistry). For instance, thermolysis of nitriles can lead to triazine derivatives .

Alkene Group Reactivity

The hex-4-en-3-yl group introduces an alkene (C=C) moiety, enabling reactions such as addition , polymerization , and cyclopropanation .

-

Electrophilic Addition :

Alkenes react with electrophiles (e.g., H₂O, HX) to form halohydrins or haloalkanes . For example, cyclopropane derivatives undergo hydroxylation via cytochrome P450 enzymes, forming cyclic or open-chain products . -

Polymerization :

Alkenes can polymerize under radical or ionic conditions. In the presence of initiators, the alkene may undergo free-radical polymerization , as observed in similar diene systems . -

Cyclopropanation :

Alkenes react with carbene precursors to form cyclopropanes . This reaction is analogous to the synthesis of trans-1-methyl-2-(4-(trifluoromethyl)phenyl)cyclopropane via hydroxylation .

Combined Reactivity of Nitriles and Alkenes

The presence of both nitrile and alkene groups allows for multicomponent reactions and cascade processes .

-

Cyclocondensation :

Nitriles and alkenes can participate in heterocyclic formation , such as the Gewald synthesis of 2-aminothiophenes. Malononitrile derivatives react with ketones and sulfur to form thiophene rings . -

Tandem Reactions :

In phosphine-catalyzed systems, nitriles undergo Michael addition followed by elimination , enabling the formation of complex ring structures .

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Molecules :

- The compound can serve as a precursor for synthesizing various bioactive molecules, including heterocycles that exhibit pharmacological activity. For example, derivatives of (Hex-4-en-3-yl)(methyl)propanedinitrile can be utilized to create nitrogen-containing heterocycles, which are significant in drug development due to their diverse biological activities .

-

Anticancer Research :

- Recent studies have indicated that compounds with similar structures to (Hex-4-en-3-yl)(methyl)propanedinitrile may exhibit anticancer properties. The incorporation of the cyano group into drug candidates has been linked to enhanced activity against various cancer cell lines, making it a promising candidate for further exploration in anticancer drug development .

- Antimicrobial Activity :

Materials Science Applications

- Polymer Chemistry :

- Synthesis of Functional Materials :

Agricultural Chemistry Applications

- Pesticide Development :

- Herbicide Activity :

Case Studies

- Synthesis of Anticancer Agents :

- Development of Polymer Composites :

Mechanism of Action

The mechanism of action of (Hex-4-en-3-yl)(methyl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Propanedinitrile Derivatives

Propanedinitrile derivatives vary widely in their substituents, leading to distinct structural, physical, and functional properties. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Physical Properties of Propanedinitrile Derivatives

Key Comparisons

Substituent Effects on Solubility: Electron-donating groups (e.g., -OCH₃ in 3d) improve solubility in polar solvents, while bulky aryl groups (e.g., dichlorophenyl in 3e) reduce solubility . Polar functional groups (-OH, -NO₂ in 2e and ’s compound) enhance water-miscible solvent compatibility, critical for pharmaceutical applications .

Reactivity and Applications :

- Alkenyl substituents (e.g., hex-4-en-3-yl in the target compound) introduce unsaturation, enabling cycloaddition or polymerization reactions, unlike aryl-substituted derivatives .

- Chlorinated derivatives (e.g., 3c , 3e , ’s compound) exhibit electrophilic reactivity, making them intermediates in agrochemical or tear gas synthesis .

Thermal Stability :

- Crystalline derivatives with aryl groups (e.g., 3c , 3d ) show higher melting points (>110°C) compared to amorphous or gel-like structures (e.g., 3e ), indicating stronger intermolecular forces in the former .

Biological Relevance :

- Nitro- and hydroxyl-substituted derivatives (e.g., ’s compound) are studied for anti-inflammatory and anti-cancer properties, whereas pyrimidinyl derivatives (e.g., 2e ) serve as enzyme inhibitors .

Research Findings and Data

- Spectroscopic Characterization : Propanedinitriles are typically validated via IR (C≡N stretch ~2255 cm⁻¹) and NMR (δ 4.18–5.06 ppm for methyl/methylene protons) .

- Computational Modeling : Quantum chemical studies (e.g., for ’s compound) predict bond angles and electronic distributions, aiding in reactivity assessments .

Biological Activity

(Hex-4-en-3-yl)(methyl)propanedinitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound (Hex-4-en-3-yl)(methyl)propanedinitrile can be characterized by its unique molecular structure, which includes two nitrile groups and an alkene moiety. The molecular formula is , with a molecular weight of 152.20 g/mol. Understanding its chemical properties is essential for elucidating its biological activities.

Biological Activity Overview

Research indicates that (Hex-4-en-3-yl)(methyl)propanedinitrile exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in specific cancer types.

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to modulation of metabolic pathways.

The biological activity of (Hex-4-en-3-yl)(methyl)propanedinitrile is thought to involve several mechanisms:

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.

- Enzyme Modulation : By binding to active sites of enzymes, this compound could alter their activity, impacting various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Modulation of enzyme activity | , |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of (Hex-4-en-3-yl)(methyl)propanedinitrile against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that (Hex-4-en-3-yl)(methyl)propanedinitrile exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Further studies are needed to explore its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Hex-4-en-3-yl)(methyl)propanedinitrile, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for dinitrile derivatives. For example, highlights the condensation of aldehydes with propanedinitrile under basic conditions (e.g., piperidine as a catalyst) to form benzylidene-propanedinitrile analogs. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios should be optimized to suppress side reactions like polymerization. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing (Hex-4-en-3-yl)(methyl)propanedinitrile, and how are key functional groups identified?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the hex-4-en-3-yl group (e.g., vinyl protons at δ 5.2–5.8 ppm) and methyl substituents (δ 1.2–1.5 ppm). The dinitrile group is inferred by the absence of protons and supported by IR.

- IR : Strong absorption bands at ~2200 cm confirm C≡N stretching.

- SCXRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar dinitriles in .

- EI-MS : Molecular ion peaks validate the molecular weight .

Advanced Research Questions

Q. How does the presence of the hex-4-en-3-yl group influence the electronic properties of propanedinitrile derivatives in optoelectronic applications?

- Methodological Answer : The unsaturated hex-4-en-3-yl group introduces conjugation, enhancing charge transport in organic semiconductors. shows that indacenodithiophene-based dinitriles with alkyl chains achieve high electron mobility. Computational studies (DFT) can quantify the HOMO-LUMO gap and predict absorption/emission spectra. Experimental validation via UV-Vis and cyclic voltammetry is recommended to correlate structure with optoelectronic performance .

Q. What computational methods are used to model the structure-property relationships of (Hex-4-en-3-yl)(methyl)propanedinitrile?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (e.g., using B3LYP/6-31G* basis sets). used DFT to analyze intermolecular interactions in HEMABM, a dinitrile-based OLED material.

- PIXEL Method : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to explain solid-state emission properties.

- Molecular Dynamics (MD) : Simulates film morphology, critical for device applications like OLEDs .

Q. How can discrepancies in reported optical properties of propanedinitrile derivatives be resolved through experimental design?

- Methodological Answer : Contradictions in data (e.g., emission wavelengths or quantum yields) may arise from impurities, solvent effects, or measurement conditions. Strategies include:

- Purity Control : Use HPLC or GC-MS to verify compound purity.

- Solvent Screening : Test solvents of varying polarity to assess solvatochromism.

- Film Morphology Analysis : AFM or SEM can identify surface roughness affecting device performance (e.g., compared HEMABM film smoothness to MEH-PPV).

- Reproducibility Checks : Standardize excitation wavelengths and detector calibration across labs .

Q. What strategies improve the film-forming properties of (Hex-4-en-3-yl)(methyl)propanedinitrile for device fabrication?

- Methodological Answer : Spin-coating parameters (e.g., rpm, solvent evaporation rate) significantly impact film quality. achieved smooth films (10.81 nm roughness) using chlorobenzene as a solvent. Additives like polystyrene can enhance film uniformity. Post-deposition annealing (80–100°C) may reduce crystallinity defects. AFM or profilometry should be used to validate morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.